Ethoxypropylacrylate

Vue d'ensemble

Description

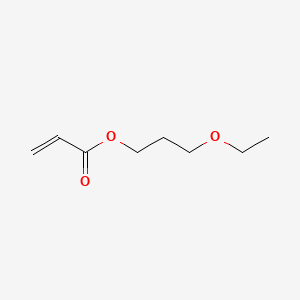

Ethoxypropylacrylate is a type of acrylate, which is a group of polymers prepared from acrylate monomers . These polymers are known for their transparency, resistance to breakage, and elasticity . The molecular formula of Ethoxypropylacrylate is C8H14O3, with an average mass of 158.195 Da .

Synthesis Analysis

The synthesis of acrylates like Ethoxypropylacrylate often involves the polymerization of ethylene oxide molecules to make joining units of ethylene glycol by an ether linkage . The process of designing a synthesis route for a target compound from available starting materials is often done through retrosynthetic analysis .Molecular Structure Analysis

The molecular structure of Ethoxypropylacrylate consists of a chain of carbon, hydrogen, and oxygen atoms. The exact structure can be determined using tools like a structural formula editor and a 3D model viewer .Chemical Reactions Analysis

The chemical reactions involving Ethoxypropylacrylate can be complex and depend on various factors. A systematic approach to reactive chemicals analysis can help in understanding these reactions . This approach involves using screening tools based on thermophysical property and thermodynamic analysis, use of quantum mechanics and transitional state theory, and finally the use of experimental measurements .Physical And Chemical Properties Analysis

Ethoxypropylacrylate, like other acrylates, is known for its excellent adhesion to many substrates, resistance to mechanical wear, liquid tightness, chemical resistance, fast curing, and no shrink at curing . Its physical properties such as hardness, topography, and hydrophilicity are important parameters in its biological evaluation .Applications De Recherche Scientifique

Polymeric Paint Formulations Ethoxypropylacrylate and similar hydroxy monomers are used in polymeric paint formulations, especially for modern car paint systems. These hydroxy methacrylates, produced through catalyzed esterification, contribute to high purity levels with minor impurities in paint products (Lovell et al., 1985).

Protein Conjugation and Drug Delivery The paper by Tao et al. (2004) discusses the application of methacrylic polymers, closely related to ethoxypropylacrylate, in protein conjugation, particularly for pegylation of proteins. This process is crucial in enhancing drug delivery systems, offering an alternative to linear poly(ethylene glycol) for medical therapeutics (Tao et al., 2004).

Temperature-Sensitive Materials Ethoxypropylacrylate is used to create temperature-sensitive polymers. For instance, a study by Uguzdogan et al. (2005) explored the use of poly(N-(3-ethoxypropyl)acrylamide) as a thermally reversible material. This kind of temperature-sensitive polymer has applications in drug targeting, affinity separation, and immobilization of bioactive agents (Uguzdogan et al., 2005).

Macromolecular Therapeutics HPMA copolymers, closely related to ethoxypropylacrylate, have been developed for use in cancer treatment and musculoskeletal diseases. These copolymers also serve as building blocks for modified biomaterials, including smart hydrogels for drug delivery systems (Kopeček & Kopec̆ková, 2010).

Polymer-Liposome Synthesis for Cancer Therapy Ethoxypropylacrylate derivatives are involved in the creation of polymer-liposomes for targeted cancer therapy. These liposomes, responsive to the tumor-extracellular matrix pH, exhibit rapid drug release in acidic conditions and have shown potential in reducing toxicity while enhancing anticancer activity (Chiang & Lo, 2014).

Chemical Synthesis and Catalysis Research by Peng et al. (2011) explores the use of ethoxycarbonylation in chemical synthesis, specifically in Pd(II)-catalyzed aromatic C-H ethoxycarbonylation. This process is significant for the efficient modification of various compounds, indicating potential applications in organic synthesis (Peng et al., 2011).

Surfactant and Polyglycol Production Ethoxylation and propoxylation, involving ethoxypropylacrylate, are key in producing surfactants and polyglycols. These processes, typically catalyzed by alkaline agents, are fundamental in the manufacturing of various industrial products (Serio, Tesser, & Santacesaria, 2005).

Molecular Imaging in Drug Delivery Related to ethoxypropylacrylate, HPMA copolymers have been used in molecular imaging to visualize drug delivery processes, including intracellular trafficking and biodistribution. This application is crucial for understanding the efficacy of drug delivery systems in medical treatments (Lu, 2010).

Safety and Hazards

While specific safety and hazards information for Ethoxypropylacrylate was not found, it’s important to note that chemicals can pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) . Proper risk management measures should be in place when handling such chemicals .

Orientations Futures

Propriétés

IUPAC Name |

3-ethoxypropyl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-8(9)11-7-5-6-10-4-2/h3H,1,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACBZRBYLSMNGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCOC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50982387 | |

| Record name | 3-Ethoxypropyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50982387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethoxypropylacrylate | |

CAS RN |

64050-15-3 | |

| Record name | Acrylic acid, ethoxypropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064050153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxypropyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50982387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.